kpsM protein
Description
KpsM is a membrane-associated protein integral to the export of extracellular polymeric substances (EPS) in diverse bacterial species. In Synechocystis sp. PCC 6803, KpsM (encoded by slr0977) facilitates the secretion of heteropolysaccharides, which are critical for biofilm formation, nutrient acquisition, and stress resilience . Its absence disrupts carbon flux, leading to intracellular accumulation of polyhydroxybutyrate (PHB) and altered glycosylation of surface structures like PilA . In pathogenic bacteria such as Escherichia coli and Bordetella pertussis, KpsM functions as part of an ATP-binding cassette (ABC) transporter system (e.g., KpsMT) responsible for capsular polysaccharide (CPS) export, a key virulence determinant . Structural analyses reveal KpsM as an integral membrane protein with multiple transmembrane domains, while its partner KpsT contains ATP-binding motifs critical for energizing transport .
Properties
CAS No. |
133135-12-3 |
|---|---|
Molecular Formula |
C8H10N2O |
Synonyms |
kpsM protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds/Proteins
KpsM belongs to a conserved family of ABC transporter permeases involved in polysaccharide export. Below is a systematic comparison with homologs across bacterial species:
Table 1: Structural and Functional Homologs of KpsM
Table 2: Metabolic and Virulence Impacts of KpsM Disruption
Key Research Findings
E. coli KpsM and KpsT form a heterodimeric transporter, with KpsT’s ATPase activity essential for polysialic acid export . Mutagenesis of KpsT’s ATP-binding domain abolishes transport . B. pertussis KpsT shares 44% identity with Pasteurella multocida HexA, suggesting evolutionary conservation in CPS transport .
Carbon Metabolic Adaptation :
- Synechocystis ΔkpsM mutants redirect 30% more carbon to PHB, a biodegradable polymer, highlighting metabolic flexibility under secretion stress .
- Proteomic analyses reveal downregulation of photosynthetic proteins (e.g., PsbA) and upregulation of PHB synthases (PhaC) in ΔkpsM strains .
Pathogenic Implications :
- In Campylobacter jejuni, kpsM mutants exhibit 50% reduced adhesion to intestinal cells, though complementation studies are inconclusive .
- Avian pathogenic E. coli (APEC) strains lacking kpsM show reduced prevalence (0.09%), correlating with attenuated virulence in poultry.
Structural Insights :
- KpsM homologs in E. coli and H. influenzae share transmembrane topology but diverge in periplasmic domains, reflecting adaptations to different polysaccharide substrates.
Q & A
Q. How should researchers document experimental variables in KpsM studies to ensure reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
